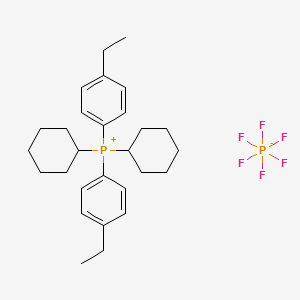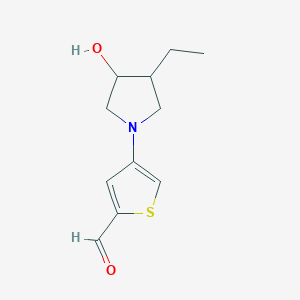
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound with the molecular formula C₁₁H₁₅NO₂S and a molecular weight of 225.31 g/mol . This compound features a thiophene ring substituted with a pyrrolidine moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to form the thiophene ring .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for yield and purity, often involving high temperatures and the use of catalysts to accelerate the reaction .
化学反应分析
Types of Reactions
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carboxylic acid.
Reduction: 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-methanol.
Substitution: Various halogenated thiophene derivatives.
科学研究应用
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Uniqueness
4-(3-Ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C11H15NO2S |
|---|---|
分子量 |
225.31 g/mol |
IUPAC 名称 |
4-(3-ethyl-4-hydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15NO2S/c1-2-8-4-12(5-11(8)14)9-3-10(6-13)15-7-9/h3,6-8,11,14H,2,4-5H2,1H3 |
InChI 键 |
SCPXWFVZWBSEMQ-UHFFFAOYSA-N |
规范 SMILES |
CCC1CN(CC1O)C2=CSC(=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



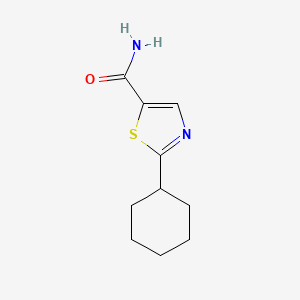
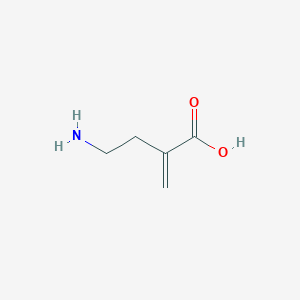
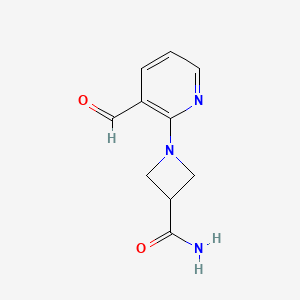
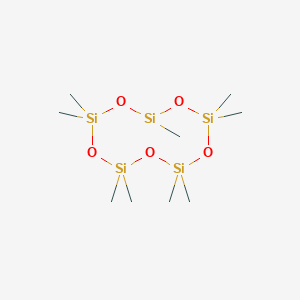
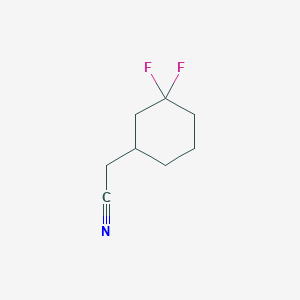
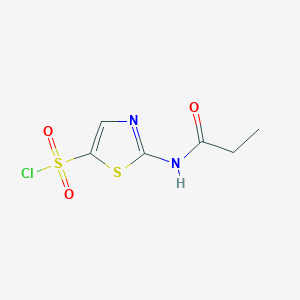

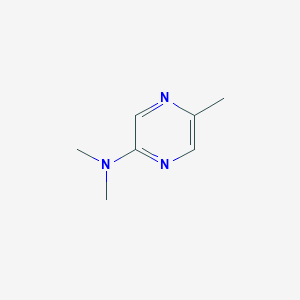
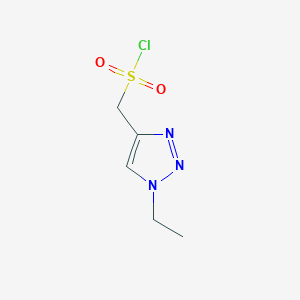
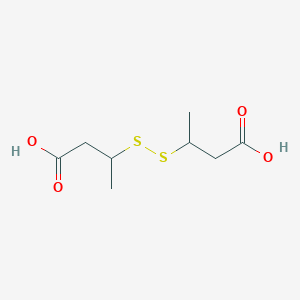
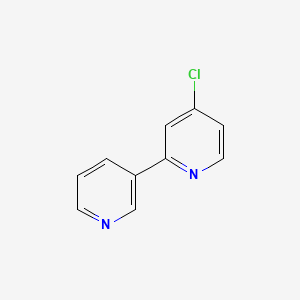
![1-(4-Nitrophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13152407.png)
